molecular formula C19H14ClF2N3OS B11244663 N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide

Cat. No.: B11244663
M. Wt: 405.8 g/mol
InChI Key: LDGFXSXAAASGKV-UHFFFAOYSA-N
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Description

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiazole to form an intermediate, which is then reacted with 2,4-difluorobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide involves the inhibition of specific enzymes and receptors. It targets protein kinases and disrupts cellular signaling pathways, leading to apoptosis in cancer cells . The compound’s molecular structure allows it to interact with DNA and proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,4-difluorobenzamide stands out due to its dual fluorine substitution, which enhances its lipophilicity and cellular uptake. This structural feature contributes to its potent biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H14ClF2N3OS

Molecular Weight

405.8 g/mol

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,4-difluorobenzamide

InChI

InChI=1S/C19H14ClF2N3OS/c20-12-3-1-11(2-4-12)17-16(25-7-8-27-19(25)24-17)10-23-18(26)14-6-5-13(21)9-15(14)22/h1-6,9H,7-8,10H2,(H,23,26)

InChI Key

LDGFXSXAAASGKV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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